![molecular formula C18H17FN2O3 B5815834 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5815834.png)
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting the serotonin receptors in the brain. Despite its approval, Flibanserin has been a controversial drug due to its limited efficacy and potential side effects. In
作用机制
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine works by targeting the serotonin receptors in the brain. Specifically, it acts as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also modulates the levels of other neurotransmitters such as acetylcholine and gamma-aminobutyric acid (GABA), which are involved in the regulation of sexual behavior.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also decreases the levels of serotonin in the brain, which is associated with sexual inhibition. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been shown to increase the frequency of sexual activity and improve the quality of sexual experiences in premenopausal women with HSDD. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been associated with several side effects, including dizziness, nausea, fatigue, and hypotension.
实验室实验的优点和局限性
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a non-hormonal drug, which makes it suitable for use in both men and women. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a well-defined mechanism of action, which makes it easier to study. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several limitations, including its limited efficacy and potential side effects. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a narrow therapeutic window, which makes it difficult to administer in precise doses.
未来方向
There are several future directions for the study of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. One direction is to explore the potential use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in the treatment of other conditions such as depression, anxiety, and addiction. Another direction is to develop new formulations of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine that improve its efficacy and reduce its side effects. Finally, there is a need for further research to understand the mechanism of action of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine and its effects on the brain and other organs.
合成方法
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine involves several steps. The first step involves the preparation of 2-fluoroaniline, which is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluoroanilino)piperazine. The final step involves the reduction of the nitro group to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
科学研究应用
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential use in the treatment of HSDD. Several clinical trials have been conducted to evaluate the efficacy and safety of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in premenopausal women with HSDD. The results of these trials have been mixed, with some studies showing a significant improvement in sexual desire and others showing no significant difference compared to placebo. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and addiction.
属性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-14-3-1-2-4-15(14)20-7-9-21(10-8-20)18(22)13-5-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIYUENPHDBERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。